4-Amino-6,8-dichloroquinoline is a synthetic compound belonging to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound features two chlorine atoms at positions 6 and 8 and an amino group at position 4. Quinoline derivatives, including 4-amino-6,8-dichloroquinoline, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
4-Amino-6,8-dichloroquinoline can be classified as a halogenated aminoquinoline. It is synthesized from 4,7-dichloroquinoline through various chemical reactions involving nucleophilic substitutions. The compound is primarily sourced from laboratory synthesis rather than natural extraction.
The synthesis of 4-amino-6,8-dichloroquinoline typically involves the following steps:
This method has been optimized for yield and purity through various modifications in reaction conditions and purification techniques.
The molecular structure of 4-amino-6,8-dichloroquinoline can be represented as follows:
The structural representation can be visualized in a two-dimensional format where the quinoline core is evident along with substituents.
4-Amino-6,8-dichloroquinoline participates in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with enhanced biological activities.
The mechanism of action of 4-amino-6,8-dichloroquinoline involves its interaction with biological targets such as enzymes or receptors:
This mechanism highlights the importance of structural modifications in enhancing pharmacological efficacy.
These properties are essential for handling and application in laboratory settings.
4-Amino-6,8-dichloroquinoline has several applications in scientific research:
The versatility of this compound makes it a valuable asset in both medicinal chemistry and academic research contexts.
4-Amino-6,8-dichloroquinoline (molecular formula: C₉H₆Cl₂N₂; molecular weight: 213.06 g/mol; CAS No.: 929339-40-2) emerged as a structurally distinct quinoline derivative during efforts to optimize the antimalarial 4-aminoquinoline pharmacophore [2] [7]. Its development was driven by the need to overcome limitations of first-generation quinolines like chloroquine (CQ), which faced widespread Plasmodium falciparum resistance by the late 20th century [3] [5]. Unlike CQ (a 4-amino-7-chloroquinoline), this compound features dichloro substitutions at the 6- and 8-positions of the quinoline ring (Table 1). This modification was strategically designed to enhance parasiticidal activity by increasing steric and electronic interactions with heme targets in resistant parasites [5] [6]. Early synthetic routes involved nucleophilic aromatic substitution (SNAr) reactions between 4,7-dichloroquinoline and amines under high-temperature conditions (>120°C), later optimized via microwave-assisted synthesis for improved efficiency [8].
Table 1: Key Chemical Identifiers of 4-Amino-6,8-dichloroquinoline
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₆Cl₂N₂ |
Molecular Weight | 213.06 g/mol |
CAS Registry Number | 929339-40-2 |
IUPAC Name | 6,8-Dichloroquinolin-4-amine |
SMILES | Clc1c2nccc(c2cc(c1)Cl)N |
InChI Key | LWGSDQPVVLEBKP-UHFFFAOYSA-N |
XLogP3 | 2.8 |
Solid Form | Crystalline solid |
The core scaffold serves as a versatile pharmacophore due to three critical features: (i) the quinoline nitrogen enabling heme coordination, (ii) the 4-amino group facilitating hydrogen bonding with biological targets, and (iii) the 6,8-dichloro substitutions conferring enhanced lipophilicity (XLogP3: 2.8) and steric bulk [2] [7] [10]. In antimalarial design, this trifecta enables potent inhibition of hemozoin formation—a detoxification pathway for parasitic heme—even in chloroquine-resistant (CQR) strains like P. falciparum Dd2 and K1 [3] [5]. Computational studies confirm its unique binding mode to ferriprotoporphyrin IX (FPIX) via HOMO localization on the dichloro-substituted ring, disrupting heme crystallization more effectively than CQ [3] [5].
In oncology, the scaffold’s lysosomotropic properties allow selective accumulation in acidic cancer cell compartments (e.g., lysosomes, mitochondria). This disrupts autophagy and promotes apoptosis, particularly in breast cancer lines (MDA-MB-231, MCF7) [9] [10]. Hybrid derivatives incorporating sulfonyl or piperazinyl groups demonstrate 17.6-fold higher selectivity for cancer versus non-cancer cells (e.g., MDA-MB-468 vs. MCF10A), attributed to the dichloro motif’s role in enhancing membrane permeability and target engagement [9].
"The presence of a 7-chloro group in 4-piperazinylquinoline derivatives generally enhances antigrowth activity on breast cancer cells versus 7-trifluoromethyl analogues. Bulky lipophilic sulfonyl groups (e.g., 2,4-dinitrophenylsulfonyl in VR23) further increase potency, with GI₅₀ values of 0.64–1.82 μM in MDA-MB468 cells" [9].
Table 3: Synthetic Routes to 4-Amino-6,8-dichloroquinoline Derivatives
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Classical SNAr | 4,7-Dichloroquinoline + amine, 120°C, 24h | 40–60 | Low cost, no catalyst |
Microwave-Assisted SNAr | DMSO, 140–180°C, 20–30 min | 80–95 | Rapid, high purity |
Ultrasound Promotion | Ethanol, 25–40°C, 1–2h | 78–81 | Mild conditions, energy-efficient |
Buchwald-Hartwig Coupling | Pd catalysis, aryl halides, 80–100°C | 70–90 | Broad amine scope |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: